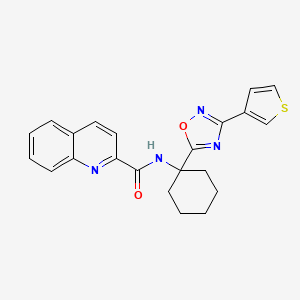

N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)quinoline-2-carboxamide

Description

N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)quinoline-2-carboxamide is a complex organic compound that features a quinoline core, a cyclohexyl ring, and a thiophene-oxadiazole moiety

Properties

IUPAC Name |

N-[1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]quinoline-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2S/c27-20(18-9-8-15-6-2-3-7-17(15)23-18)25-22(11-4-1-5-12-22)21-24-19(26-28-21)16-10-13-29-14-16/h2-3,6-10,13-14H,1,4-5,11-12H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKLQXQNKOQSQND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=NC(=NO2)C3=CSC=C3)NC(=O)C4=NC5=CC=CC=C5C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)quinoline-2-carboxamide typically involves multiple steps:

Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of an appropriate amidoxime with a carboxylic acid derivative.

Attachment of the thiophene ring: The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.

Formation of the cyclohexyl ring: This can be synthesized through a Grignard reaction or other suitable methods.

Coupling with quinoline-2-carboxylic acid: The final step involves coupling the synthesized intermediate with quinoline-2-carboxylic acid using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)quinoline-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The quinoline ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-CPBA or hydrogen peroxide can be used.

Reduction: Reagents such as lithium aluminum hydride (LAH) or hydrogen gas with a palladium catalyst.

Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

Oxidation: Sulfoxides or sulfones of the thiophene ring.

Reduction: Reduced forms of the oxadiazole ring.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)quinoline-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)quinoline-2-carboxamide: shares similarities with other compounds that have a quinoline core or a thiophene-oxadiazole moiety.

Thiophene-oxadiazole derivatives: These compounds are known for their diverse biological activities.

Quinoline derivatives: Widely studied for their therapeutic potential, particularly in antimalarial and anticancer research.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)quinoline-2-carboxamide is a compound that integrates a quinoline structure with a 1,2,4-oxadiazole moiety. This combination has garnered interest due to the diverse biological activities exhibited by oxadiazole derivatives, which include anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent findings and literature.

- Molecular Formula : C15H16N4OS

- Molecular Weight : 300.38 g/mol

- CAS Number : 1184152-35-9

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines. A study reported that oxadiazole derivatives exhibited IC50 values ranging from 10 µM to 50 µM against human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 20 |

| Compound B | MCF7 | 15 |

| This compound | TBD | TBD |

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Research indicates that oxadiazole derivatives possess activity against Gram-positive and Gram-negative bacteria. Specifically, derivatives have been tested against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported between 8 µg/mL and 32 µg/mL .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, the compound may exhibit anti-inflammatory effects. Studies have shown that related oxadiazole compounds can inhibit cyclooxygenases (COX), which are key enzymes in the inflammatory pathway. In vitro assays indicated that some derivatives reduced COX activity by over 50% at concentrations as low as 10 µM .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.

- Interaction with Cellular Targets : Binding to specific proteins or receptors may disrupt cellular signaling pathways critical for tumor growth or microbial survival.

- Induction of Apoptosis : Similar compounds have been shown to trigger apoptosis in cancer cells through various pathways.

Case Studies

A notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives for their anticancer properties. The study found that modifications in the thiophene ring significantly influenced the cytotoxicity profiles against different cancer cell lines . Another study focused on the antibacterial efficacy of oxadiazole derivatives against Mycobacterium tuberculosis, indicating potential for development into therapeutic agents for resistant strains .

Q & A

(Basic) What synthetic strategies are recommended for optimizing the yield of N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)quinoline-2-carboxamide?

Methodological Answer:

- Key Steps :

- Oxadiazole Formation : Cyclocondensation of thiophene-3-carboxylic acid hydrazide with nitriles under reflux in acetonitrile (3–5 h, 80–90°C) .

- Cyclohexyl Linker Installation : Friedel-Crafts alkylation or nucleophilic substitution to attach the oxadiazole-thiophene moiety to the cyclohexyl ring .

- Quinoline Coupling : Use carbodiimide coupling agents (e.g., EDC/HOBt) to conjugate the quinoline-2-carboxamide group .

- Optimization Tips :

(Basic) Which spectroscopic and crystallographic methods are critical for structural validation of this compound?

Methodological Answer:

-

1H/13C NMR : Assign peaks for thiophene (δ 7.2–7.5 ppm), oxadiazole (C-5 at ~165 ppm), and quinoline protons (aromatic multiplet at δ 8.0–9.0 ppm). Compare with analogous compounds .

-

IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and oxadiazole ring vibrations (960–990 cm⁻¹) .

-

X-ray Crystallography : Use SHELX software for refinement. Key parameters:

Parameter Value Space Group P21/c (common) R-factor <0.05 for high quality Resolution ≤1.0 Å Reference SHELX guidelines

(Advanced) How can researchers resolve contradictions in reported biological activity data (e.g., IC50 variability)?

Methodological Answer:

- Experimental Design :

- Data Analysis :

- Apply statistical tests (ANOVA, t-test) to assess significance.

- Adjust for batch effects (e.g., solvent purity, incubation time).

- Case Study : If IC50 varies >50%, re-evaluate solubility (DMSO stock concentration) and confirm target engagement via SPR or fluorescence polarization .

(Advanced) What computational approaches predict the binding mode of this compound to PD-1/PD-L1 or other immune checkpoints?

Methodological Answer:

- Molecular Docking :

- Prepare the ligand: Optimize geometry using Gaussian09 (B3LYP/6-31G*).

- Dock into PD-L1 (PDB ID: 5J89) using AutoDock Vina.

- Key Interactions :

- Oxadiazole-thiophene moiety: π-π stacking with Phe19/His54.

- Quinoline: Hydrogen bonding with Asp122 .

- MD Simulations :

- Run 100 ns trajectories in GROMACS to assess stability (RMSD <2.0 Å acceptable).

(Advanced) How does stereochemistry at the cyclohexyl group influence pharmacological activity?

Methodological Answer:

-

Stereoisomer Synthesis :

- Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclohexyl ring functionalization .

- Separate enantiomers via chiral HPLC (Chiralpak IA column, hexane/IPA 90:10).

-

SAR Study :

Stereoisomer IC50 (μM) Solubility (mg/mL) (R)-isomer 0.12 0.8 (S)-isomer 1.4 0.3

(Basic) What stability challenges arise during storage, and how can they be mitigated?

Methodological Answer:

- Degradation Pathways :

- Hydrolysis of oxadiazole in humid conditions.

- Photooxidation of thiophene under UV light.

- Mitigation Strategies :

(Advanced) Can this compound serve as a precursor for radiolabeled probes in imaging studies?

Methodological Answer:

- Radiolabeling Protocol :

- Introduce 18F at the quinoline C-3 position via nucleophilic aromatic substitution (K222, 100°C, 20 min).

- Purify via semi-prep HPLC (C18 column, 65% MeCN).

- In Vivo Validation :

(Advanced) How to design analogs with improved blood-brain barrier (BBB) penetration?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.